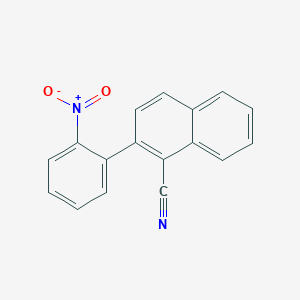
2-(2-Nitrophenyl)naphthalene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitrophenyl)naphthalene-1-carbonitrile is an organic compound with the molecular formula C17H10N2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a nitro group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)naphthalene-1-carbonitrile typically involves the nitration of naphthalene derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 2-nitrophenylnaphthalene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
化学反应分析
Types of Reactions
2-(2-Nitrophenyl)naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.
Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)naphthalene-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized naphthalene derivatives such as naphthoquinones.
科学研究应用
2-(2-Nitrophenyl)naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays due to its aromatic nature.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism by which 2-(2-Nitrophenyl)naphthalene-1-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitro and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Naphthalenecarbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Aminophenyl)naphthalene-1-carbonitrile: The amino group provides different reactivity and potential biological activity compared to the nitro group.
Uniqueness
2-(2-Nitrophenyl)naphthalene-1-carbonitrile is unique due to the presence of both a nitro and a nitrile group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
属性
CAS 编号 |
918630-58-7 |
|---|---|
分子式 |
C17H10N2O2 |
分子量 |
274.27 g/mol |
IUPAC 名称 |
2-(2-nitrophenyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-11-16-13-6-2-1-5-12(13)9-10-14(16)15-7-3-4-8-17(15)19(20)21/h1-10H |
InChI 键 |
IKHBCEBEIRLTBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
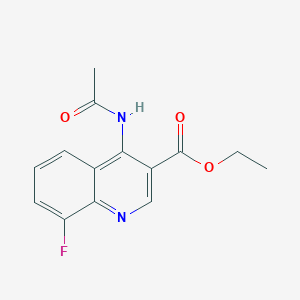

![Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11848679.png)
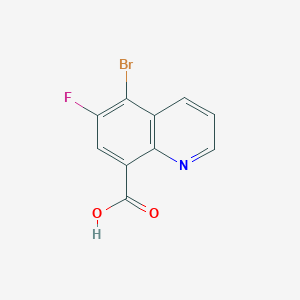

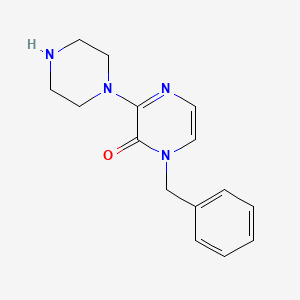


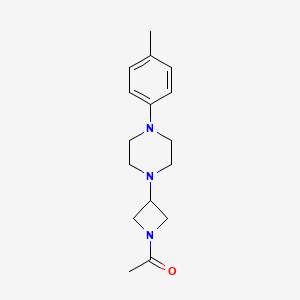

![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)


